3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC20119581
Molecular Formula: C17H15ClN4O3S
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN4O3S |
|---|---|
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O3S/c1-9(10-3-4-13(23)14(7-10)25-2)19-22-17(24)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-8,23H,1-2H3,(H,20,21)(H,22,24)/b19-9+ |
| Standard InChI Key | CMZCRTBYECFLAZ-DJKKODMXSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC(=C(C=C3)O)OC |
Introduction
3-(5-Chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. It features a pyrazole ring substituted with a chlorothiophene moiety and a hydroxy-methoxyphenyl group, which are crucial for its pharmacological properties. The compound is identified by the CAS number 402504-31-8 and has a molecular formula that contributes to its diverse biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, which can be optimized using advanced techniques like flow microreactor systems to enhance yield and purity.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its diverse functional groups, which may contribute to various biological activities. The hydroxy and methoxy groups play a crucial role in binding to biological targets, while the pyrazole ring contributes to stability and reactivity. Potential applications include therapeutic uses, where its unique structure may lead to novel therapeutic agents.
Comparison with Similar Compounds
Similar compounds, such as 3-(5-chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also feature a chlorothiophene ring but differ in their benzylidene moiety. These differences affect their electronic properties and interactions with biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(5-Chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide | Pyrazole, chlorothiophene, hydroxy-methoxyphenyl | Potential therapeutic agent due to diverse functional groups. |
| 3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | Pyrazole, chlorothiophene, hydroxybenzylidene | Enhanced reactivity and biological activity due to chlorine and hydroxy groups. |
| N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-4-hydroxy-3-methoxybenzohydrazide | Benzohydrazide, chlorothiophene, hydroxy-methoxyphenyl | Features a benzohydrazide structure with potential biological activities. |
Research Findings and Future Directions
Research on this compound highlights its potential in medicinal chemistry, particularly due to its interactions with enzymes and receptors. Future studies should focus on optimizing its synthesis and exploring its therapeutic applications through in vitro and in vivo experiments.
Given the limited availability of specific data tables and detailed research findings directly related to this compound in the provided sources, further investigation into scientific literature and databases is recommended to gather comprehensive information on its synthesis, biological activities, and potential applications.
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